

An In-depth Technical Guide to SJ1008030 TFA: A Selective JAK2 PROTAC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SJ1008030 TFA

Cat. No.: B12391202

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

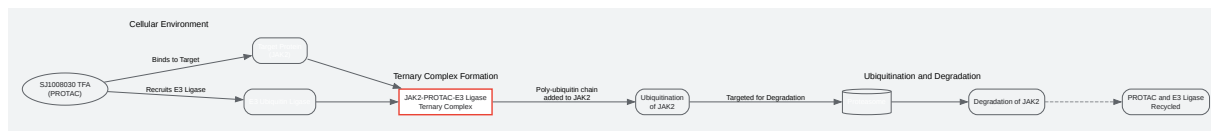
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **SJ1008030 TFA**, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Core Concepts: PROTAC Technology and the JAK-STAT Pathway

SJ1008030 TFA operates at the intersection of two key biological concepts: Proteolysis Targeting Chimeras (PROTACs) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.

PROTAC Mechanism of Action:

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, JAK2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

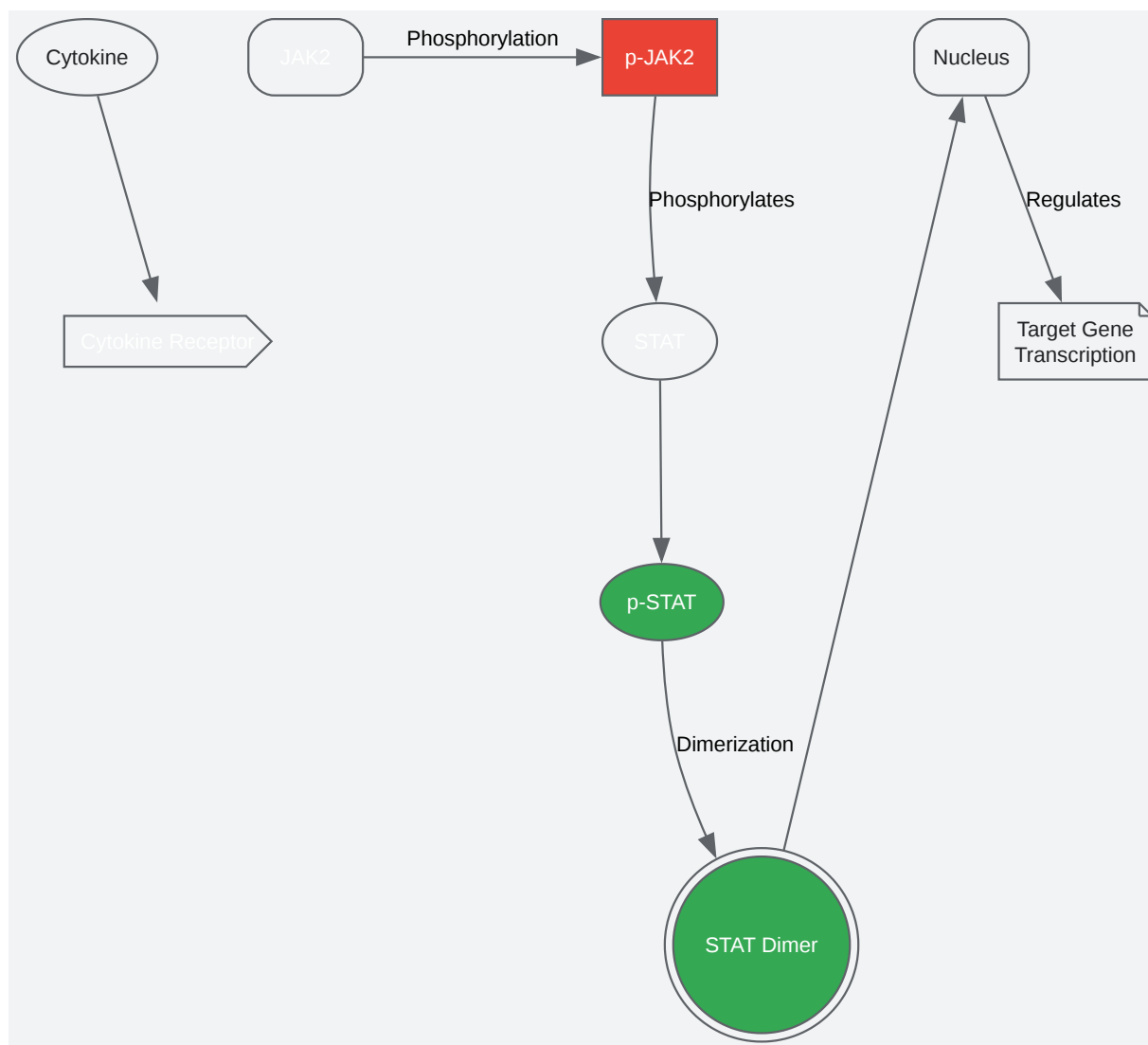


[Click to download full resolution via product page](#)

Figure 1: Mechanism of action for a PROTAC like **SJ1008030 TFA**.

The JAK-STAT Signaling Pathway:

The JAK-STAT pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway, often through mutations or overexpression of components like JAK2, is a hallmark of various cancers, including certain types of leukemia. **SJ1008030 TFA**'s targeted degradation of JAK2 aims to inhibit this aberrant signaling.



[Click to download full resolution via product page](#)

Figure 2: Simplified diagram of the JAK-STAT signaling pathway.

Chemical Properties and Structure of SJ1008030 TFA

SJ1008030 is a complex molecule designed for high-affinity binding to both JAK2 and the Cereblon (CRBN) E3 ligase. The trifluoroacetate (TFA) salt form enhances its solubility and

stability for research applications.

Property	Value
Chemical Name	4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-N-(2-(4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindolin-5-yl)piperazin-1-yl)ethyl)benzamide trifluoroacetate
Molecular Formula	C ₄₂ H ₄₃ N ₁₃ O ₇ S · C ₂ HF ₃ O ₂
Molecular Weight	987.97 g/mol
CAS Number	2863634-97-1
Appearance	Solid powder
Solubility	Soluble in DMSO
Purity	≥98% (HPLC)
Storage Conditions	Store at -20°C

Biological Activity

SJ1008030 TFA has demonstrated potent and selective degradation of JAK2, leading to significant anti-leukemic activity in preclinical models.

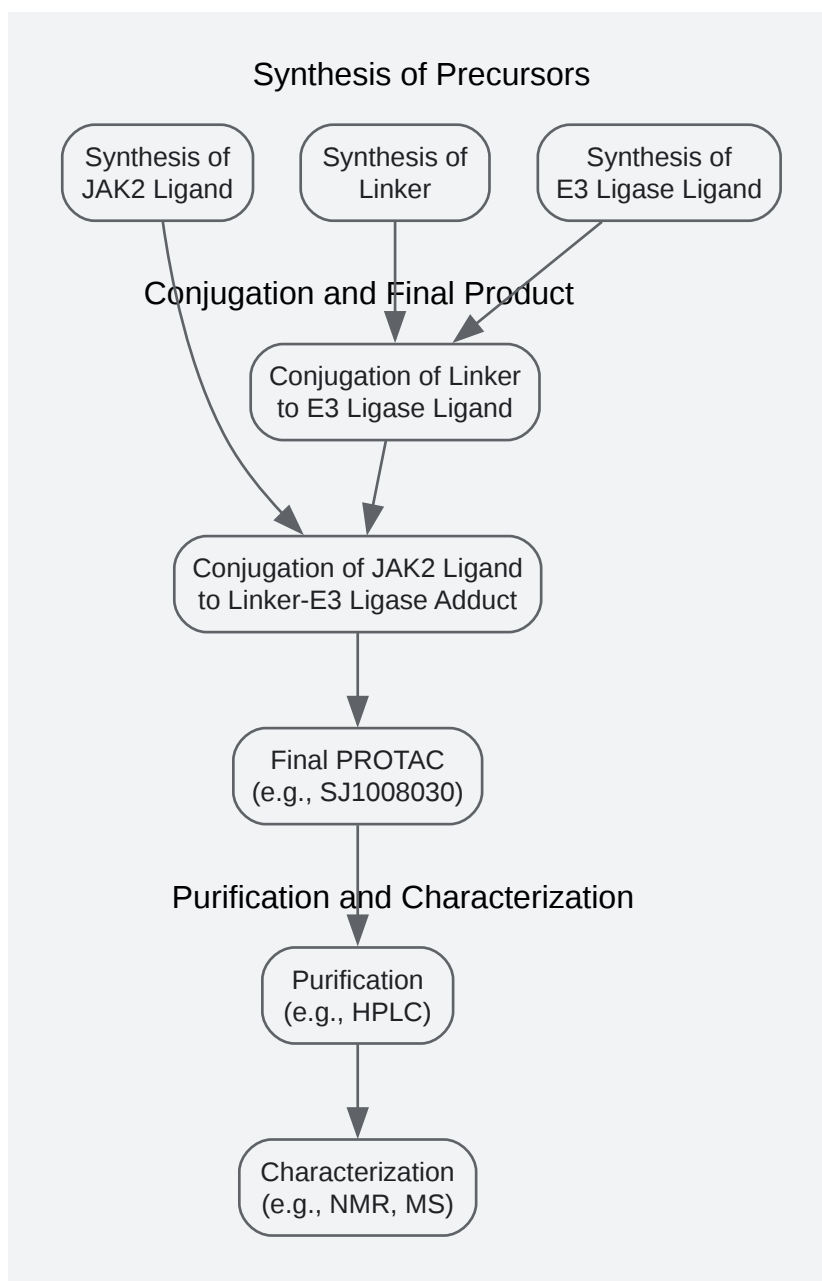
Assay	Cell Line	Result	Reference
Cell Growth Inhibition (IC ₅₀)	MHH-CALL-4	5.4 nM	[1]
JAK2 Degradation (DC ₅₀)	MHH-CALL-4	Not explicitly quantified in sources	
Anti-leukemic Efficacy (EC ₅₀)	CRLF2r ALL	5.4 nM	

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **SJ1008030 TFA** are not publicly available. However, this section provides representative protocols for the synthesis of a generic JAK2-targeting PROTAC and for the key biological assays used to characterize its activity.

4.1. Representative Synthesis of a JAK2-Targeting PROTAC

The synthesis of a PROTAC like **SJ1008030 TFA** is a multi-step process involving the synthesis of the JAK2 ligand, the E3 ligase ligand, and the linker, followed by their conjugation.



[Click to download full resolution via product page](#)

Figure 3: General workflow for the synthesis of a PROTAC molecule.

4.2. MHH-CALL-4 Cell Culture and Viability Assay

Cell Culture: The MHH-CALL-4 cell line, derived from a patient with B-cell precursor leukemia, is a critical model for studying JAK2-driven cancers.

- Media: RPMI-1640 supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Subculture: Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.

Cell Viability Assay (MTT Assay): This assay measures the metabolic activity of cells as an indicator of cell viability.

- Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
- Treatment: Add varying concentrations of **SJ1008030 TFA** to the wells and incubate for 72 hours.
- MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

4.3. JAK2 Degradation Assay (Western Blot)

This assay is used to quantify the reduction in JAK2 protein levels following treatment with **SJ1008030 TFA**.

- Cell Treatment: Treat MHH-CALL-4 cells with different concentrations of **SJ1008030 TFA** for a specified time (e.g., 24 hours).
- Lysis: Harvest the cells and lyse them in RIPA buffer to extract total protein.
- Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

- **Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
- **Antibody Incubation:** Incubate the membrane with a primary antibody specific for JAK2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β -actin) as a loading control.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities to determine the percentage of JAK2 degradation relative to the vehicle-treated control.

Conclusion

SJ1008030 TFA is a promising research tool for investigating the therapeutic potential of targeted JAK2 degradation. Its high potency and selectivity make it a valuable compound for studying the role of the JAK-STAT pathway in leukemia and other cancers. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological effects of this and similar PROTAC molecules. As with any potent biological agent, appropriate safety precautions and experimental controls are essential for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Leibniz Institute DSMZ: Details [dsmz.de]
- To cite this document: BenchChem. [An In-depth Technical Guide to SJ1008030 TFA: A Selective JAK2 PROTAC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391202#chemical-properties-and-structure-of-sj1008030-tfa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com